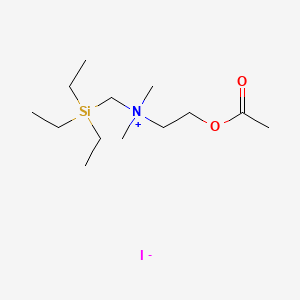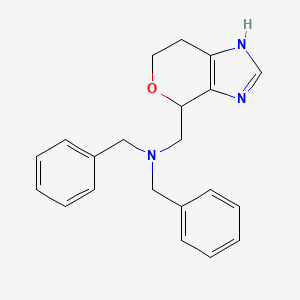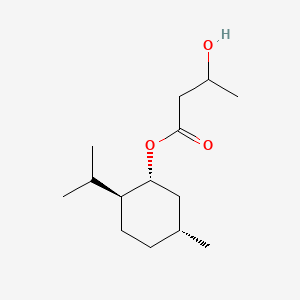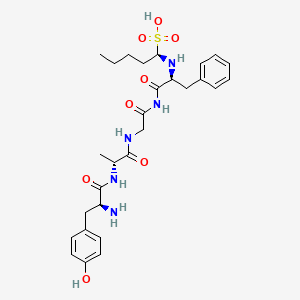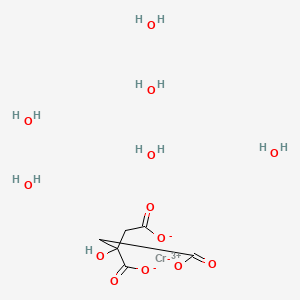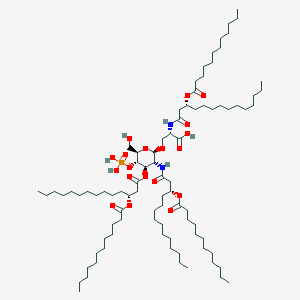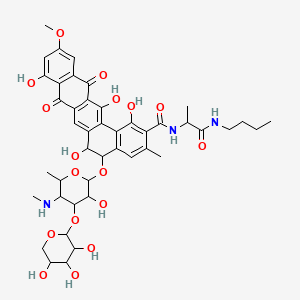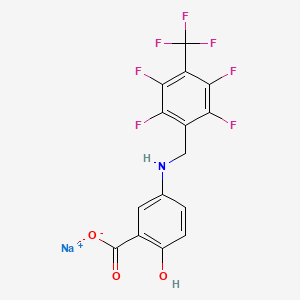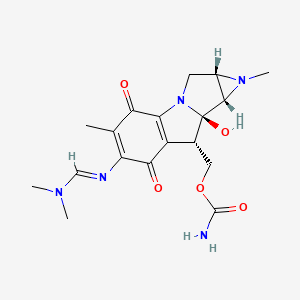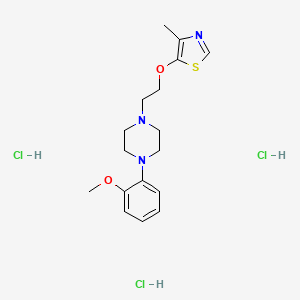
Piperazine, 1-(2-methoxyphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(2-methoxyphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, trihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituted phenyl and thiazolyl compounds. The specific synthetic route for this compound would involve the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Methoxyphenyl Group: The piperazine core is then reacted with 2-methoxyphenyl halide in the presence of a base to introduce the methoxyphenyl group.
Introduction of Thiazolyl Group: The final step involves the reaction of the intermediate with 4-methyl-5-thiazolyl halide to introduce the thiazolyl group.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are often used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders, infections, and cancer.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of piperazine derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. For example, some piperazine derivatives act as inhibitors of neurotransmitter reuptake, while others may inhibit specific enzymes involved in disease progression.
Comparación Con Compuestos Similares
Similar Compounds
- Piperazine, 1-(2-chlorophenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, trihydrochloride
- Piperazine, 1-(2-hydroxyphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, trihydrochloride
- Piperazine, 1-(2-nitrophenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, trihydrochloride
Uniqueness
The uniqueness of Piperazine, 1-(2-methoxyphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, trihydrochloride lies in its specific substitution pattern, which may confer unique pharmacological properties compared to other similar compounds. The presence of the methoxy group can influence the compound’s lipophilicity, metabolic stability, and interaction with biological targets.
Propiedades
Número CAS |
136996-66-2 |
|---|---|
Fórmula molecular |
C17H26Cl3N3O2S |
Peso molecular |
442.8 g/mol |
Nombre IUPAC |
5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethoxy]-4-methyl-1,3-thiazole;trihydrochloride |
InChI |
InChI=1S/C17H23N3O2S.3ClH/c1-14-17(23-13-18-14)22-12-11-19-7-9-20(10-8-19)15-5-3-4-6-16(15)21-2;;;/h3-6,13H,7-12H2,1-2H3;3*1H |
Clave InChI |
UYHOHZXLKWBUTR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)OCCN2CCN(CC2)C3=CC=CC=C3OC.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


